2h-2,6-Methanofuro[2,3-c]pyridine
Description
2H-2,6-Methanofuro[2,3-c]pyridine is a fused bicyclic heterocyclic compound featuring a pyridine ring fused with a furan moiety and a methano bridge. This structure imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
176897-36-2 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 |
InChI |
InChI=1S/C8H7NO/c1-2-9-4-7-3-6(1)8(5-9)10-7/h1-3,5,7H,4H2 |
InChI Key |
XJBANMOLWAZQKG-UHFFFAOYSA-N |
SMILES |
C1C2C=C3C=CN1C=C3O2 |
Synonyms |
2H-2,6-Methanofuro[2,3-c]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolo[2,3-c]pyridine Derivatives
Pyrrolo[2,3-c]pyridines (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives in ) share a nitrogen-rich bicyclic framework but replace the furan oxygen with a pyrrole nitrogen. Key differences include:
- Electronic Effects : The oxygen atom in furopyridines increases electron density at adjacent positions compared to pyrrolo analogs, influencing reactivity and binding interactions .
- Synthetic Yields: Pyrrolo derivatives like 10a–10c () are synthesized with high yields (71–95%), suggesting efficient protocols for nitrogen-containing analogs. In contrast, methanofuropyridines may require more complex cyclization steps due to the methano bridge.
- Biological Activity : Pyrrolo[2,3-c]pyridines demonstrate potent cytotoxicity against EGFR-overexpressing cancer cells (e.g., A431 line), with SAR studies highlighting the importance of substituents at the 5-position (e.g., chloro, methoxy) .
Furo[2,3-c]pyridine Derivatives
Furo[2,3-c]pyridines () lack the methano bridge but share the fused furan-pyridine core. Notable distinctions:
- Applications: Non-methano furopyridines are used in fluorescence studies and as intermediates for alkylation or iodocyclization reactions . Methanofuro derivatives may exhibit altered photophysical properties due to increased rigidity.
Substituted Pyridines
Simple pyridine derivatives like 2,5-dichloro-3-methoxypyridine () lack fused rings but provide insights into substituent effects:
- Physicochemical Properties: Chloro and methoxy groups enhance lipophilicity and metabolic stability. However, fused systems like methanofuropyridines offer improved target selectivity due to their constrained geometry .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: Methanofuropyridines likely require specialized annulation strategies, contrasting with the straightforward synthesis of pyrrolo analogs via nitro-group reduction and cyclization .
- Biological Relevance: While pyrrolo derivatives target EGFR and p53-deficient cells, methanofuropyridines could modulate distinct pathways due to altered hydrogen-bonding capacity from the furan oxygen .
- SAR Insights: Substituents at the 5-position (e.g., electron-withdrawing groups) enhance activity in pyrrolo systems; similar optimization may apply to methanofuropyridines .
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